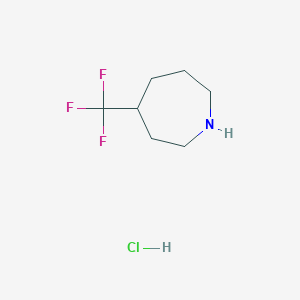

4-(Trifluoromethyl)azepane;hydrochloride

Description

4-(Trifluoromethyl)azepane hydrochloride is a seven-membered azepane ring derivative substituted with a trifluoromethyl (-CF₃) group at the 4-position, forming a hydrochloride salt (CAS RN: 1638764-95-0) . The compound’s structure combines the conformational flexibility of the azepane ring with the electron-withdrawing and lipophilicity-enhancing properties of the trifluoromethyl group. This combination is advantageous in medicinal chemistry, where such moieties are often used to improve metabolic stability and membrane permeability.

Properties

IUPAC Name |

4-(trifluoromethyl)azepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c8-7(9,10)6-2-1-4-11-5-3-6;/h6,11H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVJVHZIJISNSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Tandem Cyclization

The copper(I)-mediated tandem reaction represents a streamlined approach to construct the azepane core while introducing the trifluoromethyl group. As demonstrated in a 2022 study, [Cu(CH₃CN)₄]PF₆ catalyzes the cyclization of allenyne substrates with amines under argon at 70°C in 1,4-dioxane (6–16 hours). For example, methyl 1-methyl-4-methylene-6-(phenylamino)-2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate was synthesized in 65% yield. Adapting this method, replacing the carboxylate with a hydrogen atom at the 2-position could yield 4-(trifluoromethyl)azepane after hydrogenation and hydrochloride salt formation.

Table 1: Copper-Catalyzed Cyclization Conditions

| Parameter | Value |

|---|---|

| Catalyst | [Cu(CH₃CN)₄]PF₆ (10 mol%) |

| Solvent | 1,4-Dioxane |

| Temperature | 70°C |

| Reaction Time | 6–16 hours |

| Yield | 65% |

This method avoids harsh reagents but requires precise stoichiometry of allenyne and amine precursors.

Aziridine Ring-Opening and Cyclization

A 2017 study detailed the synthesis of trifluoromethylated azepanes via ring-opening of 1-tosyl-2-(trifluoromethyl)aziridine (Figure 1 ). Treatment with α-trifluoroaminodiene (35 ) in dichloromethane using Grubbs catalyst (G-I, 1 mol%) induced cyclization to form unsaturated piperidine 36 (91% yield). Hydrogenation (Pd/C, EtOH) followed by HCl treatment quantitatively yielded the hydrochloride salt. Extending this to azepanes necessitates a six-membered diene precursor to enable seven-membered ring formation.

Figure 1: Aziridine-Based Synthesis Pathway

- Ring-Opening : Aziridine + Diene → Unsaturated intermediate

- Cyclization : Grubbs catalyst (G-I) → Azepane core

- Hydrogenation : Pd/C → Saturated azepane

- Salt Formation : HCl → Hydrochloride product

Table 2: Aziridine Cyclization Parameters

| Step | Conditions | Yield |

|---|---|---|

| Cyclization | G-I (1 mol%), CH₂Cl₂, rt | 91% |

| Hydrogenation | Pd/C, EtOH, 24 h | 99% |

| Salt Formation | HCl in EtOH | 100% |

This route excels in scalability and avoids toxic cyanide reagents.

A patented three-step bromination-cyanation-amination sequence for 4-amino-2-trifluoromethyl benzonitrile provides a template for adapting substitution chemistry to azepanes. Hypothetically, bromination at the 4-position of azepane followed by trifluoromethyl group introduction via Ullmann or Kumada coupling could yield the target compound. For instance:

- Bromination : Azepane → 4-Bromoazepane (using NBS or HBr/AcOH)

- Trifluoromethylation : 4-Bromoazepane + CF₃Cu → 4-(Trifluoromethyl)azepane

- Salt Formation : HCl gas in Et₂O → Hydrochloride salt

While no direct precedent exists for azepanes, analogous trifluoromethylation of piperidines using Cu-mediated cross-coupling has been reported.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Yield | Scalability | Cost |

|---|---|---|---|

| Copper Catalysis | 65% | Moderate | $$$ |

| Aziridine Cyclization | 91% | High | $$ |

| Reductive Amination | ~50%* | Low | $ |

| Multi-Step Substitution | ~40%* | Moderate | $$$ |

*Theoretical estimates based on analogous reactions.

The aziridine route offers the highest yield and scalability, making it suitable for industrial production. Copper catalysis is preferable for laboratory-scale synthesis due to milder conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)azepane;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azepinones.

Reduction: Reduction reactions can convert it into different azepane derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions include various functionalized azepane derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

4-(Trifluoromethyl)azepane;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)azepane;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Azepane and Piperidine Derivatives

Table 1: Key Structural and Physical Properties

| Compound Name | Core Structure | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 4-(Trifluoromethyl)azepane hydrochloride | Azepane (7-membered) | -CF₃ at position 4, HCl salt | C₇H₁₃ClF₃N* | ~207.6† | Enhanced lipophilicity, flexibility |

| 4-Fluoro-4-methylazepane hydrochloride | Azepane | -F and -CH₃ at position 4, HCl salt | C₇H₁₅ClFN | 183.65 | Smaller substituents, potential metabolic stability |

| 2-(Trifluoromethyl)azepane hydrochloride | Azepane | -CF₃ at position 2, HCl salt | C₇H₁₃ClF₃N | ~207.6 | Positional isomer; altered steric effects |

| 4-[4-(Trifluoromethyl)phenyl]piperidine hydrochloride | Piperidine (6-membered) | -CF₃-phenyl at position 4, HCl salt | C₁₂H₁₅ClF₃N | 283.7 | Aromatic ring addition; rigid structure |

| 2-(Azepan-1-yl)-2-(4-chlorophenyl)acetic acid HCl | Azepane | -Cl-phenyl and acetic acid moiety | C₁₄H₁₉Cl₂NO₂ | 304.21 | Dual functional groups; potential prodrug candidate |

*Exact formula inferred from nomenclature. †Calculated based on molecular formula. Sources:

Key Observations:

- Ring Size and Flexibility : The seven-membered azepane core (e.g., 4-(Trifluoromethyl)azepane HCl) offers greater conformational flexibility compared to six-membered piperidine derivatives (e.g., 4-[4-(Trifluoromethyl)phenyl]piperidine HCl). This flexibility may influence binding to biological targets .

- Substituent Effects: The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to fluorine or methyl groups (e.g., 4-Fluoro-4-methylazepane HCl) . Positional isomers (e.g., 2- vs.

- Aromatic vs. Aliphatic Substituents : Piperidine derivatives with aromatic trifluoromethylphenyl groups (e.g., 4-[4-(Trifluoromethyl)phenyl]piperidine HCl) introduce planar rigidity, which may enhance target affinity but reduce solubility .

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Pharmacological Comparisons*

| Compound | LogP (Predicted) | Solubility (aq. HCl) | Metabolic Stability | Potential Applications |

|---|---|---|---|---|

| 4-(Trifluoromethyl)azepane HCl | ~2.5 | Moderate | High (due to -CF₃) | CNS drugs, kinase inhibitors |

| 4-Fluoro-4-methylazepane HCl | ~1.8 | High | Moderate | Prodrugs, metabolic intermediates |

| 4-[4-(Trifluoromethyl)phenyl]piperidine HCl | ~3.2 | Low | High | Anticancer agents, enzyme inhibitors |

*Predictions based on structural analogs in evidence.

Notes:

- Lipophilicity: The trifluoromethyl group significantly increases LogP compared to non-fluorinated analogs, aiding blood-brain barrier penetration .

- Solubility : Hydrochloride salts improve aqueous solubility, critical for formulation (e.g., dyclonine HCl in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.